molecular formula C16H16N2O4S B6395269 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid CAS No. 1261973-97-0

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid

Cat. No.: B6395269
CAS No.: 1261973-97-0
M. Wt: 332.4 g/mol
InChI Key: CUZAKJLULDTDHR-UHFFFAOYSA-N
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Description

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a picolinic acid moiety

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-14(4-3-9-17-15)12-5-7-13(8-6-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZAKJLULDTDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidinylsulfonyl group.

    Coupling with Picolinic Acid: The intermediate is then coupled with picolinic acid under specific reaction conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The pyrrolidinyl ring can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The picolinic acid moiety may facilitate binding to metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidinylsulfonyl)phenylboronic acid
  • 6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid

Uniqueness

3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrrolidinylsulfonyl group and the picolinic acid moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

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